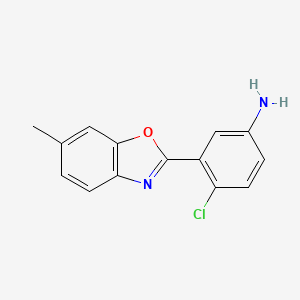

4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Übersicht

Beschreibung

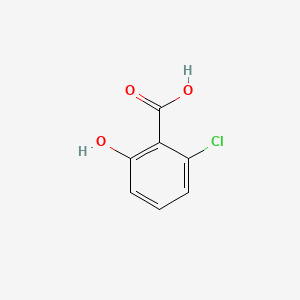

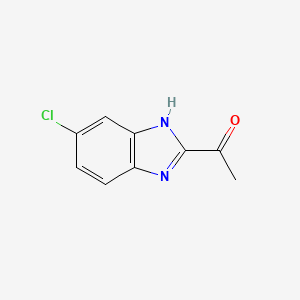

4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, also known as CPA-3, is a member of the benzoxazine family of compounds. It is a white crystalline solid with a molecular weight of 259.6 g/mol and a melting point of 83°C. CPA-3 is a versatile compound with a wide range of applications in chemistry, biology, and materials science. It has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds, and has been studied for its potential applications in biomedicine.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Cell Labeling

The chloroacetyl group modification has been investigated for its impact on antigen-specific cell staining using fluorescent substrates. Researchers developed a hydrolase-based fluorescence amplification method, where the substrates interact with cells through non-covalent hydrophobic interactions. By introducing the chloroacetyl group, they improved substrate retention within cells. The chloroacetyl group forms a covalent bond with intracellular proteins, suppressing substrate dissociation. However, the reaction speed of this modification allows dissociation in the early stages of staining reactions .

Titanium Tetrachloride (TiCl4) Separation and Rectification

While not directly related to biological applications, chloroacetyl chloride is a precursor in the industrial production of titanium tetrachloride (TiCl4). TiCl4 serves as a raw material for producing titanium dioxide (TiO2) and metallic titanium (Ti). Separation and rectification processes involving chloroacetyl chloride play a crucial role in obtaining high-purity TiCl4 for these applications .

Synthesis of 7-Hydroxy-4-methylcoumarin

Chloroacetyl chloride is also utilized in organic synthesis. For instance, it plays a role in the synthesis of 7-hydroxy-4-methylcoumarin. In this process, resorcinol reacts with ethylacetoacetate in the presence of chloroacetyl chloride. The resulting compound has mechanical, optical, and antioxidant properties that make it interesting for various applications .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Chloroacetyl chloride, for example, is known to be corrosive and can cause severe skin burns and eye damage . If this compound contains a chloroacetyl group, similar precautions may be necessary when handling it.

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could involve further testing of its efficacy and safety, potentially leading to clinical trials. Alternatively, if it’s a useful intermediate in chemical synthesis, future research could involve exploring new reactions it can participate in or new compounds it can be used to synthesize .

Eigenschaften

IUPAC Name |

2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWBVYWJBXUVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395874 | |

| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

22178-50-3 | |

| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3024641.png)

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)

![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3024658.png)